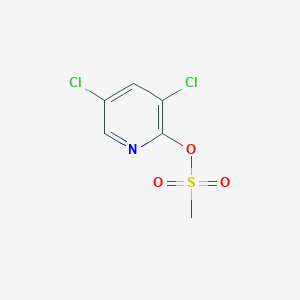

3,5-Dichloro-2-pyridyl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dichloro-2-pyridyl methanesulfonate is a chemical compound with the molecular formula C₆H₅Cl₂NO₃S and a molecular weight of 242.08 g/mol . It is characterized by the presence of two chlorine atoms attached to a pyridine ring and a methanesulfonate group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-pyridyl methanesulfonate typically involves the reaction of 3,5-dichloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-pyridyl methanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Hydrolysis: The methanesulfonate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Hydrolysis: Acidic or basic aqueous solutions at varying temperatures.

Major Products

Nucleophilic Substitution: Products include substituted pyridines with different functional groups replacing the chlorine atoms.

Oxidation: Oxidized derivatives of the original compound.

Hydrolysis: Methanesulfonic acid and the corresponding pyridyl derivative.

Scientific Research Applications

3,5-Dichloro-2-pyridyl methanesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-pyridyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atoms on the pyridine ring are susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyridine ring.

Comparison with Similar Compounds

Similar Compounds

3,5-Dichloropyridine: Lacks the methanesulfonate group but shares the dichloropyridine core.

2-Pyridyl methanesulfonate: Similar structure but without the chlorine substituents.

3,5-Dibromo-2-pyridyl methanesulfonate: Bromine atoms instead of chlorine, affecting reactivity and applications.

Uniqueness

3,5-Dichloro-2-pyridyl methanesulfonate is unique due to the combination of its dichloropyridine core and methanesulfonate group, which imparts specific reactivity and versatility in synthetic chemistry. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of various organic compounds.

Biological Activity

3,5-Dichloro-2-pyridyl methanesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.

This compound is a pyridine derivative that exhibits reactivity with various nucleophiles and electrophiles, making it a valuable intermediate in the synthesis of biologically active compounds . Its structure allows for diverse modifications that can enhance its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. Notably, derivatives containing this moiety have shown promising activity against multidrug-resistant pathogens.

Key Findings:

- Gram-positive Pathogens : Compounds with 3,5-dichloro-2-hydroxyphenyl substituents demonstrated significant antimicrobial activity against Staphylococcus aureus, Enterococcus faecalis, and Clostridium difficile. These findings suggest that modifications to the pyridine structure can lead to enhanced efficacy against resistant strains .

- In Vitro Studies : A study involving various derivatives showed that certain compounds were four-fold stronger than clindamycin against methicillin-resistant S. aureus strains. Additionally, some derivatives exhibited activity against azole-resistant Aspergillus fumigatus strains .

Anticancer Activity

The anticancer properties of this compound derivatives have also been explored. In vitro testing has revealed significant cytotoxic effects on various cancer cell lines.

Case Studies:

- A549 Human Lung Cancer Cells : A derivative featuring a 3,5-dichloro-2-hydroxyphenyl substituent was found to exhibit high anticancer activity in A549 cell cultures. This suggests potential for development as an anticancer agent targeting lung cancer .

- Multidimensional In Vivo Studies : Research utilizing zebrafish models has provided insights into the broader biological effects of these compounds, indicating their potential for high-throughput screening in drug development .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely tied to its chemical structure. The presence of electron-withdrawing groups such as chlorine enhances its reactivity and interaction with biological targets.

| Compound | Target Pathogen | Activity (MIC) | Notes |

|---|---|---|---|

| Compound A | S. aureus | 0.25 µg/mL | Strong activity against resistant strains |

| Compound B | C. auris | 16 µg/mL | Effective against major genetic lineages |

| Compound C | A549 Cells | IC50 = 10 µM | High cytotoxicity observed |

Properties

CAS No. |

25171-77-1 |

|---|---|

Molecular Formula |

C6H5Cl2NO3S |

Molecular Weight |

242.08 g/mol |

IUPAC Name |

(3,5-dichloropyridin-2-yl) methanesulfonate |

InChI |

InChI=1S/C6H5Cl2NO3S/c1-13(10,11)12-6-5(8)2-4(7)3-9-6/h2-3H,1H3 |

InChI Key |

ONPPFTPDRUQHKC-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=C(C=C(C=N1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.